Methyl 3-amino-6-bromo-5-fluoropicolinate
Description
Significance of Picolinate (B1231196) Scaffolds in Organic Synthesis
Picolinic acid and its esters, known as picolinates, are a class of pyridine-2-carboxylic acid derivatives. The picolinate scaffold is of great importance in organic synthesis for several reasons. The pyridine (B92270) nitrogen atom and the adjacent carboxyl group can act as a bidentate ligand, forming stable complexes with a wide range of metal ions. This property is extensively utilized in coordination chemistry and catalysis.
Furthermore, the picolinate ring can be readily functionalized through various organic reactions, allowing for the introduction of diverse substituents. This versatility has led to the incorporation of picolinate motifs into a wide array of compounds, including pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov For instance, several commercial herbicides are based on the picolinate structure, functioning as synthetic auxins. nih.govnih.gov
Overview of Halogenated and Aminated Pyridine Carboxylates in Academic Research
The presence of halogen and amino substituents on a pyridine carboxylate ring significantly influences its chemical reactivity and physical properties. Halogen atoms, such as bromine and fluorine, are known to modulate the electronic nature of the pyridine ring through inductive and resonance effects. They can also serve as versatile handles for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
The amino group, a strong electron-donating group, can direct further electrophilic substitution and can be diazotized to introduce other functionalities. In the context of medicinal chemistry, the combination of halogens and amino groups on a pyridine core is a common strategy for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Research has shown that the interplay between these functional groups can lead to the discovery of potent kinase inhibitors and other therapeutic agents. google.com
Scope and Research Focus of Methyl 3-amino-6-bromo-5-fluoropicolinate Studies
Specific research involving this compound has primarily been documented in the patent literature, where it is described as a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications.
Synthesis:
A general method for the synthesis of this compound has been reported. google.com The process involves the bromination of a precursor, Methyl 3-amino-5-fluoropicolinate, using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. google.com
Application as a Synthetic Intermediate:
The primary research focus on this compound is its utility as a building block. For example, it has been used in the synthesis of picolinamide (B142947) derivatives that act as kinase inhibitors. google.com In these synthetic pathways, the bromine atom at the 6-position of the pyridine ring is typically displaced through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a boronic acid. google.com This reaction allows for the introduction of various aryl or heteroaryl groups at this position, leading to a diverse library of potential kinase inhibitors.
The amino group at the 3-position and the methyl ester at the 2-position are also key functional handles. The amino group can be acylated or can participate in other bond-forming reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This multi-faceted reactivity makes this compound a valuable and versatile tool in the synthesis of complex, biologically active molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1052714-13-2 |
| Molecular Formula | C₇H₆BrFN₂O₂ |
| Molecular Weight | 249.04 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically >95% |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-6-bromo-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-13-7(12)5-4(10)2-3(9)6(8)11-5/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSYGVLVPJCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Amino 6 Bromo 5 Fluoropicolinate
Direct Synthesis Strategies
Direct synthesis strategies focus on introducing the bromo-substituent in the final or near-final stages of the synthesis, starting from a precursor that already contains the core amino-fluoro-picolinate structure.
Bromination of Methyl 3-amino-5-fluoropicolinate Precursors
The direct bromination of Methyl 3-amino-5-fluoropicolinate is a primary route for the synthesis of the target compound. This electrophilic aromatic substitution reaction introduces a bromine atom at the 6-position of the pyridine (B92270) ring. The reaction is typically carried out using a suitable brominating agent in an appropriate solvent. The reactivity of the pyridine ring is influenced by the existing substituents; the amino group at the 3-position is an activating group, while the fluorine at the 5-position and the methyl ester at the 2-position are deactivating groups. Careful control of reaction conditions is necessary to ensure selective bromination at the desired position and to minimize the formation of by-products.
Synthetic Pathways via N-Bromosuccinimide Reagents
A common and effective method for the bromination of aromatic and heteroaromatic compounds is the use of N-Bromosuccinimide (NBS). researchgate.net In the synthesis of Methyl 3-amino-6-bromo-5-fluoropicolinate, NBS serves as a reliable source of electrophilic bromine. The reaction is typically conducted in a suitable organic solvent, and the use of a radical initiator or acid catalyst can influence the reaction pathway and efficiency. researchgate.net The mild conditions often associated with NBS make it a preferred reagent, as it can help to avoid over-bromination or degradation of the starting material. An efficient method for the synthesis of chiral β-amino bromides from their corresponding alcohols has been developed using NBS under Appel reaction conditions, highlighting the versatility of this reagent in introducing bromine into amino-containing molecules. nih.gov
| Reagent | Role | Key Advantages |
| N-Bromosuccinimide (NBS) | Brominating agent | Mild reaction conditions, high selectivity |
| Methyl 3-amino-5-fluoropicolinate | Precursor | Core structure for direct bromination |
Multi-Step Synthesis Approaches
Multi-step synthesis approaches involve the construction of the target molecule through a sequence of reactions, often starting from more readily available or simpler precursors. These routes offer flexibility in introducing the required functional groups and can be advantageous for large-scale production.
Routes Involving Halogen Exchange (Halex) Reactions on Picolinonitrile Derivatives
The Halogen Exchange (Halex) reaction is a powerful tool in organofluorine chemistry, involving the substitution of a halogen (typically chlorine or bromine) with fluoride (B91410). researchgate.net In the context of synthesizing this compound, a plausible route would involve a picolinonitrile derivative, for instance, a 5-chloro or 5-bromo picolinonitrile. The Halex reaction, using a fluoride source such as potassium fluoride, would be employed to introduce the fluorine atom at the 5-position. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, and then introduction of the amino and bromo groups would lead to the final product. The efficiency of the Halex reaction is highly dependent on the substrate, reaction conditions, and the choice of fluoride source and phase-transfer catalyst. researchgate.net
Conversion from Dichloropyridine Carboxylic Acid Analogues
Another multi-step approach commences with dichloropyridine carboxylic acid analogues, such as 3,6-dichloropicolinic acid. nih.gov The synthesis of 3,6-dichloropicolinic acid itself can be achieved through various methods, including the hydrolysis of 2-cyano-3,6-dichloropyridine. nih.gov Starting from a dichloropicolinic acid, a series of transformations would be required to introduce the amino and fluoro groups and to selectively replace one of the chlorine atoms with bromine. This could involve a nucleophilic aromatic substitution to introduce the amino group, followed by a Halex reaction for fluorination, and finally a selective bromination. The presence of multiple halogen atoms on the pyridine ring, such as in 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid, indicates the feasibility of such halogenated intermediates in the synthesis of complex picolinates. cam.ac.uk
| Starting Material | Key Transformation | Intermediate |
| 3,6-Dichloropicolinic acid | Amination, Fluorination, Bromination | Halogenated picolinic acid derivatives |
| Picolinonitrile derivative | Halex reaction, Hydrolysis, Esterification | Fluorinated picolinonitrile |
Derivations from Fluorinated Picolinamide (B142947) Intermediates
A synthetic route starting from a fluorinated picolinamide intermediate offers another strategic pathway. This approach would involve the initial synthesis of a picolinamide with the desired fluorine and bromine substituents. The critical step in this pathway is the conversion of the amide functionality to a methyl ester. This can be achieved through hydrolysis of the picolinamide to the corresponding picolinic acid, which is then esterified to the methyl ester. The hydrolysis of picolinic acid esters and amides has been studied, and the reaction conditions can be controlled to achieve the desired transformation. acs.orgresearchgate.net Alternatively, direct conversion of the picolinamide to the methyl ester might be possible under specific reaction conditions. The synthesis of active esters of picolinic acids, which are precursors for amides and other derivatives, is a well-established method that can be utilized in the initial steps of this synthetic sequence. nih.gov
Process Optimization and Reaction Efficiency
One of the pivotal reactions in the synthesis of related picolinates is the esterification of the corresponding carboxylic acid (3-amino-6-bromo-5-fluoropicolinic acid). Traditional Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.comyoutube.com To enhance the efficiency of this step, several optimization strategies can be employed. The use of a Dean-Stark apparatus to remove water, a byproduct of the reaction, can drive the equilibrium towards the product, thereby increasing the yield. youtube.com
Alternative esterification methods that offer milder conditions and potentially higher yields include the use of activating agents to convert the carboxylic acid into a more reactive species. Furthermore, the choice of solvent can significantly impact reaction efficiency. While the reaction can be performed under various conditions, the selection of an appropriate solvent is crucial for ensuring good solubility of the reactants and facilitating the reaction. nih.govrsc.org
In the context of process optimization, the purification of intermediates and the final product is also a significant consideration. Chromatographic techniques are often employed to achieve high purity, but these can be time-consuming and costly on a large scale. Therefore, developing crystallization methods for purification is a key aspect of creating an efficient and scalable process.
The following table outlines typical reaction parameters that can be optimized for the esterification step:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Sulfuric Acid | Thionyl Chloride | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Methanol (reflux) | Dichloromethane (B109758) | Tetrahydrofuran (THF) |
| Temperature | 60-70 °C | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 1-3 hours | 2-6 hours |
This table presents a hypothetical optimization study for the esterification of 3-amino-6-bromo-5-fluoropicolinic acid based on general principles of organic synthesis.
Regioselective Synthesis Considerations
The synthesis of this compound presents a significant challenge in terms of regioselectivity—the control of the precise placement of the amino, bromo, and fluoro substituents on the pyridine ring. The electronic properties of the substituents and the reaction conditions play a crucial role in determining the outcome of the substitution reactions.
The fluorine atom at the 5-position and the bromine atom at the 6-position create a specific electronic environment on the pyridine ring. The electron-withdrawing nature of these halogens deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The introduction of the amino group at the 3-position must be carefully orchestrated to avoid the formation of unwanted isomers.
One common strategy for achieving regioselectivity in the synthesis of substituted pyridines is to start with a pre-functionalized pyridine ring and then introduce the remaining substituents in a controlled manner. For instance, starting with a compound that already has a directing group can guide the position of subsequent substitutions.
The order in which the substituents are introduced is also a critical factor. For example, performing a bromination or fluorination reaction at a specific stage can be influenced by the directing effects of the functional groups already present on the ring. The interplay between activating and deactivating groups, as well as steric hindrance, must be carefully considered to achieve the desired regiochemistry.
In the synthesis of related compounds, such as 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, highly regioselective lithiation–substitution protocols have been employed to control the position of substitution. guidechem.com Similar strategies, involving directed ortho-metalation followed by quenching with an appropriate electrophile, could potentially be adapted for the synthesis of this compound.
Furthermore, copper-catalyzed amination reactions have been shown to be effective for the regioselective introduction of amino groups onto brominated aromatic rings, including those with adjacent carboxylic acid groups. sigmaaldrich.com This method could be a valuable tool for introducing the amino group at the 3-position with high selectivity.
Chemical Reactivity and Transformation Mechanisms of Methyl 3 Amino 6 Bromo 5 Fluoropicolinate
Reactivity of the Pyridine (B92270) Ring System
The reactivity of the pyridine ring in Methyl 3-amino-6-bromo-5-fluoropicolinate is significantly influenced by the electronic effects of its substituents: the amino, bromo, fluoro, and methyl ester groups. The interplay of these groups dictates the potential for both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Potentials
The synthesis of this compound itself provides a key insight into the electrophilic aromatic substitution potential of its precursor. The bromination of methyl 3-amino-5-fluoropicolinate is achieved using N-Bromosuccinimide (NBS) in acetonitrile. google.comgoogle.com This reaction is a classic example of an electrophilic aromatic substitution on the pyridine ring. The amino group at the 3-position is a strong activating group, directing the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. In this case, the substitution occurs at the 6-position.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
The presence of halogens (bromo and fluoro) on the electron-deficient pyridine ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the displacement of a halide by a nucleophile. One documented example involves the reaction of this compound with catechol in the presence of potassium carbonate in a toluene (B28343) and DMF solvent system at 130°C. google.com This reaction likely proceeds via a nucleophilic attack of one of the hydroxyl groups of catechol at the carbon bearing the bromine atom, leading to the displacement of the bromide ion. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this nucleophilic attack. While this specific reaction is cited, the compound is noted to be amenable to various nucleophilic aromatic displacement methods. googleapis.com
Transformations Involving the Bromine Substituent
The bromine atom at the 6-position is a versatile handle for introducing a wide range of molecular complexity through various transition-metal catalyzed cross-coupling reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling chemistry.
The Suzuki-Miyaura coupling is a widely employed method for the functionalization of this compound. This palladium-catalyzed reaction involves the coupling of the aryl bromide with a boronic acid or its ester. Numerous examples in the literature highlight the utility of this reaction in synthesizing a variety of 6-aryl and 6-heteroaryl picolinates, which are often intermediates in the development of kinase inhibitors. google.comgoogle.comgoogle.com
A typical procedure involves reacting this compound with a substituted phenylboronic acid in the presence of a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct). google.comgoogle.comgoogle.com The reaction is generally carried out in the presence of a base and an appropriate solvent.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Boronic Acid | Catalyst | Product | Yield | Reference |
| 2-Fluoro-phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Methyl 3-amino-5-fluoro-6-(2-fluorophenyl)picolinate | >99% | google.comgoogle.comgoogle.com |
| 2,6-Difluorophenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Methyl 3-amino-5-fluoro-6-(2,6-difluorophenyl)picolinate | N/A | google.com |
This table is interactive and can be sorted by clicking on the column headers.
While the Suzuki-Miyaura coupling is prominently featured, the reactivity of the 6-bromo position suggests its suitability for other palladium-catalyzed cross-coupling reactions. The formation of aryl and heteroaryl bonds is a common objective in the synthesis of medicinally relevant compounds. Although specific examples with this compound are less detailed in the provided sources, the general literature on pyridine chemistry supports the potential for reactions such as Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These methodologies would further expand the synthetic utility of this versatile building block.
Nucleophilic Displacements of Bromine
The bromine atom at the 6-position of the pyridine ring is susceptible to displacement by various nucleophiles, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by replacing the bromine atom with aryl or alkyl groups.
In a typical Suzuki coupling reaction, this compound is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. For instance, the reaction with methylboronic acid using palladium(0) tetrakis(triphenylphosphine) as a catalyst and potassium phosphate (B84403) tribasic as a base in a dioxane/water mixture at 120 °C yields the corresponding 6-methyl derivative. google.com Similarly, coupling with 2-fluoro-phenylboronic acid in the presence of Pd(dppf)Cl₂-DCM complex results in the formation of methyl 3-amino-5-fluoro-6-(2-fluorophenyl)picolinate in high yield. google.comgoogle.comgoogle.com
These reactions demonstrate the utility of the bromo-substituent as a handle for introducing molecular diversity at the 6-position of the picolinate (B1231196) core.
Table 1: Examples of Suzuki Coupling Reactions
| Reactant | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | Methyl 3-amino-5-fluoro-6-methylpicolinate | Not Specified | google.com |
| 2-Fluoro-phenylboronic acid | Pd(dppf)Cl₂-DCM | Not Specified | Not Specified | Methyl 3-amino-5-fluoro-6-(2-fluorophenyl)picolinate | >99% | google.comgoogle.comgoogle.com |
Reactivity of the Amino Group
The amino group at the 3-position is a versatile functional group that readily undergoes various transformations, including acylation and other functionalizations, allowing for the introduction of a wide range of substituents.
The amino group of this compound can be acylated to form amides. This transformation is typically achieved by reacting the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. While specific examples of acylation starting directly from this compound are not detailed in the provided search results, the reactivity is analogous to other aminopicolinates. For example, related structures are acylated using acetic anhydride in pyridine. google.com This fundamental reaction paves the way for constructing more complex amide derivatives.
Beyond simple acylation, the amino group can be a starting point for more complex functionalizations. Although direct examples for this compound are not explicitly detailed in the provided search results, similar aromatic amines can undergo reactions like diazotization followed by substitution, or serve as a nucleophile in Buchwald-Hartwig amination reactions to form more complex C-N bonds. mdpi.com The reactivity of the amino group is crucial for the synthesis of various kinase inhibitors and other biologically active compounds. google.comgoogle.com
Detailed Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Intermediates
The transformations of the ester group in this compound proceed through well-established reaction pathways for nucleophilic acyl substitution. The central feature of these mechanisms is the formation of a tetrahedral intermediate.
Mechanism of Amidation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step. nih.gov
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen of the attacking amine has a positive charge.
Proton Transfer: A proton is transferred from the nitrogen to the methoxy (B1213986) group, either directly or mediated by other molecules in the reaction mixture. This makes the methoxy group a better leaving group (methanol).
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methanol (B129727) molecule.
Deprotonation: A final deprotonation step yields the neutral amide product.
The presence of the electron-withdrawing fluorine and bromine atoms on the pyridine ring is expected to stabilize the negatively charged tetrahedral intermediate, thereby increasing the rate of the nucleophilic attack. nih.govrsc.org The amino group at the 3-position, being electron-donating, may slightly decrease the electrophilicity of the carbonyl carbon but also increases the basicity of the ring nitrogen.
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. rsc.org
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group.
Elimination: The protonated methoxy group (methanol) is eliminated as a good leaving group, and the carbonyl double bond is reformed.
Deprotonation: Deprotonation of the carbonyl oxygen regenerates the acid catalyst and gives the final carboxylic acid product.
Mechanism of Base-Catalyzed Hydrolysis (Saponification):
Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate with a negatively charged oxygen is formed.
Elimination: The intermediate collapses, expelling the methoxide (B1231860) ion.
Deprotonation: The highly basic methoxide ion deprotonates the newly formed carboxylic acid in an irreversible step, forming the carboxylate salt and methanol. researchgate.net An acidic workup is then required to protonate the carboxylate.
The proposed intermediates for these key transformations are illustrated in the table below:
| Transformation | Key Intermediate |
| Amidation | Zwitterionic tetrahedral intermediate |
| Acid-Catalyzed Hydrolysis | Protonated tetrahedral intermediate |
| Base-Catalyzed Hydrolysis | Anionic tetrahedral intermediate |
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic Considerations: The rate of nucleophilic acyl substitution reactions is influenced by several factors:
Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the pyridine nitrogen, and the fluoro and bromo substituents, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to lead to faster reaction rates compared to analogous benzene (B151609) derivatives. doi.org
Nucleophilicity of the Attacking Species: Stronger nucleophiles (e.g., more basic amines) will react faster.
Leaving Group Ability: The methoxide ion is a moderately good leaving group. Its departure is often facilitated by protonation under acidic conditions.
Steric Hindrance: Steric bulk around the ester group or on the nucleophile can slow down the reaction rate. The substituents on the pyridine ring of the target molecule are not expected to cause significant steric hindrance.
Kinetic studies on the aminolysis of substituted phenyl picolinates have shown that these reactions often proceed through a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step. doi.org
Thermodynamic Considerations:
Amidation: The formation of an amide from an ester is generally a thermodynamically favorable process, although it can be an equilibrium reaction. The stability of the resulting amide bond contributes to the driving force of the reaction.
Hydrolysis: Base-catalyzed hydrolysis (saponification) is essentially irreversible due to the final deprotonation step, which forms a stable carboxylate salt. researchgate.net Acid-catalyzed hydrolysis is a reversible process, and the position of the equilibrium can be controlled by the concentration of water. pearson.com
Transesterification: This is a reversible process, and the equilibrium position is determined by the relative stability of the starting and product esters and alcohols.
A summary of the expected kinetic and thermodynamic characteristics is provided in the table below:
| Transformation | Expected Kinetics | Thermodynamic Profile |
| Amidation | Rate dependent on amine nucleophilicity and temperature. Catalysts can increase the rate. | Generally favorable, can be an equilibrium. |
| Acid-Catalyzed Hydrolysis | Reversible, rate-limiting step is often the attack of water or breakdown of the intermediate. | Reversible equilibrium. |
| Base-Catalyzed Hydrolysis | Irreversible, fast due to the strong nucleophile (OH⁻) and irreversible deprotonation step. | Thermodynamically very favorable (irreversible). |
| Transesterification | Reversible equilibrium, rate influenced by catalyst and alcohol concentration. | Reversible equilibrium. |
Derivatization and Structural Analogue Studies of Methyl 3 Amino 6 Bromo 5 Fluoropicolinate
Synthesis of Picolinamide (B142947) Derivatives
The transformation of the methyl ester group in methyl 3-amino-6-bromo-5-fluoropicolinate into a picolinamide functionality is a key step in the diversification of this scaffold. This conversion is typically achieved through amidation reactions with a variety of primary and secondary amines. While direct synthesis examples from this compound are not extensively detailed in the available literature, analogous reactions with structurally similar picolinates, such as methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, provide a well-established synthetic blueprint.
The general approach involves the coupling of the picolinate (B1231196) with a desired amine in the presence of a suitable coupling agent. Common coupling reagents include peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
The reaction scheme can be generalized as follows: The picolinic acid, which can be obtained from the hydrolysis of the methyl ester, is activated by the coupling reagent. The subsequent addition of the amine leads to the formation of the corresponding picolinamide. The choice of the amine is crucial as it introduces a point of diversity in the final molecule, allowing for the modulation of its physicochemical properties.
Preparation of Urea and Thiourea Analogues
The amino group at the 3-position of the picolinate ring offers a versatile handle for the synthesis of urea and thiourea analogues. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological and chemical characteristics of the parent molecule. The synthesis of these derivatives from a scaffold like methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate has been demonstrated and can be extrapolated to this compound.
The formation of urea derivatives is typically achieved by reacting the amino group with an isocyanate. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. A wide range of isocyanates bearing different substituents (aliphatic, aromatic, heterocyclic) can be employed to generate a library of urea analogues.
Similarly, thiourea derivatives are prepared by the reaction of the amino group with an isothiocyanate. The reaction mechanism is analogous to urea formation, with the sulfur atom of the isothiocyanate being less electronegative than the oxygen in an isocyanate, which can influence the reactivity and the properties of the resulting thiourea.
Fluorine-Containing Picolinate Analogues
The presence of a fluorine atom at the 5-position of this compound already imparts specific electronic properties to the molecule. The introduction of additional fluorine atoms or fluorine-containing motifs into the picolinate scaffold can further modulate its lipophilicity, metabolic stability, and binding interactions.
Research into related 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has shown that the incorporation of fluorine-containing substituents on the aryl ring of the pyrazole moiety can have a significant impact on the compound's activity. nih.gov For instance, substituents such as difluoromethyl and trifluoromethyl groups have been explored. nih.gov The synthesis of such analogues typically involves the coupling of the core picolinate structure with a pre-functionalized building block containing the desired fluorine motif.
Exploration of Substituent Effects on Chemical Behavior
The chemical behavior and, consequently, the potential utility of derivatives of this compound are profoundly influenced by the nature and position of various substituents on the picolinate and its appended moieties. Structure-activity relationship (SAR) studies on analogous compounds, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, have provided valuable insights into these effects. nih.gov
For example, it has been observed that the position of substituents on an aryl ring attached to the picolinate scaffold can significantly impact its inhibitory activity. In one study, substituents at the 2- and 4-positions of a phenyl ring led to superior activity compared to those at the 3-position. nih.gov Furthermore, the electronic nature of the substituents plays a crucial role; both strong electron-withdrawing groups (e.g., carboxyl, nitro) and strong electron-donating groups (e.g., hydroxyl, amino) were found to decrease activity. nih.gov In contrast, substituents like methyl, difluoromethyl, and trifluoromethyl on the pyrazole ring had a less pronounced influence on activity. nih.gov
Design Principles for Diversified Picolinate Scaffolds
The design of diversified picolinate scaffolds is guided by the principles of medicinal and agricultural chemistry, aiming to optimize properties such as potency, selectivity, and metabolic stability. The derivatization of the this compound core provides a strategic platform for generating chemical diversity.
One key design principle involves the strategic modification of the 6-position of the picolinate ring. Replacing the bromo substituent with various aryl or heteroaryl groups has been shown to be a successful strategy in the development of novel herbicidal compounds. nih.govmdpi.com This approach, often referred to as "scaffold hopping," allows for the exploration of new chemical space and the potential discovery of compounds with improved properties. mdpi.com
Another important design consideration is the modification of the substituents on the appended aryl or heteroaryl rings. As indicated by SAR studies, the nature and position of these substituents can be fine-tuned to enhance desired activities. nih.gov Computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, can be employed to rationalize observed SAR and guide the design of new analogues with predicted improved performance. nih.gov The overarching goal is to create a diverse library of compounds that systematically explores the chemical space around the core picolinate scaffold, leading to the identification of molecules with optimized characteristics.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For Methyl 3-amino-6-bromo-5-fluoropicolinate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to provide a comprehensive structural picture.
Proton (¹H) NMR Applications
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic proton, the amine protons, and the methyl ester protons.
The aromatic proton, located at the C4 position of the pyridine (B92270) ring, is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this proton is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating amino group. The amine (NH₂) protons would likely present as a broad singlet, a characteristic feature due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The methyl ester (OCH₃) protons are expected to be observed as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.5 - 8.0 | d |
| NH₂ | 4.5 - 5.5 | br s |
| OCH₃ | 3.8 - 4.0 | s |
d = doublet, br s = broad singlet, s = singlet Predicted values are based on the analysis of structurally similar compounds.
Carbon (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. The spectrum of this compound is predicted to show seven distinct carbon signals, corresponding to the six carbons of the pyridine ring and the one carbon of the methyl ester group.
The chemical shifts of the aromatic carbons are significantly affected by the nature and position of the substituents. The carbon atom bonded to the fluorine (C5) will exhibit a large C-F coupling constant, appearing as a doublet. The carbons attached to bromine (C6) and the amino group (C3) will also have characteristic chemical shifts. The carbonyl carbon of the ester group is expected to be the most downfield signal due to the deshielding effect of the two oxygen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 150 - 155 |
| C3 | 140 - 145 |
| C4 | 120 - 125 |
| C5 | 155 - 160 (d, ¹JCF) |
| C6 | 110 - 115 |
| C=O | 165 - 170 |
| OCH₃ | 50 - 55 |
d = doublet Predicted values are based on the analysis of structurally similar compounds.
Fluorine (¹⁹F) NMR for Fluorinated Pyridine Systems
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure.
The chemical shift of the fluorine atom is influenced by the electronic environment of the pyridine ring. The signal will likely appear as a doublet due to coupling with the adjacent aromatic proton (H4). The precise chemical shift can provide valuable information about the electron density at the C5 position.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| F-5 | -120 to -140 | d |
d = doublet Predicted values are based on the analysis of fluorinated aromatic heterocycles.
High-Resolution Mass Spectrometry (HRMS) and LC/MS for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₆BrFN₂O₂), the calculated monoisotopic mass is approximately 247.96 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this calculated mass to within a few parts per million, thus confirming the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for verifying the purity of the compound and observing its fragmentation pattern. The fragmentation in the mass spectrometer would likely involve the loss of the methyl ester group, the bromine atom, or other characteristic fragments that would further support the proposed structure.
Single-Crystal X-ray Diffraction (SXRD) for Definitive Structural Assignment
While NMR and MS provide strong evidence for the structure of this compound, Single-Crystal X-ray Diffraction (SXRD) offers the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and intermolecular interactions.
Obtaining a suitable single crystal of the compound is a prerequisite for SXRD analysis. If successful, the resulting crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the pyridine ring, leaving no doubt as to the identity of the molecule. As of the writing of this article, no public domain crystal structure data for this specific compound has been identified.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (methyl) | 2850 - 2960 |
| C=O Stretch (ester) | 1710 - 1730 |
| C=C/C=N Stretch (aromatic ring) | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-Br Stretch | 500 - 600 |
Predicted values are based on the analysis of similar aromatic compounds.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure of molecules containing chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions. libretexts.orgvscht.cz The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital. libretexts.org In the context of this compound, the substituted pyridine ring constitutes the primary chromophore.
The electronic spectrum of a molecule like this compound is primarily governed by π→π* and n→π* electronic transitions. libretexts.org The pyridine ring, an aromatic system, possesses π electrons that can be promoted to higher-energy antibonding (π) orbitals. Additionally, the nitrogen atom in the pyridine ring and the oxygen atoms of the ester group have non-bonding electrons (n) that can be excited to π orbitals. libretexts.orgvscht.cz
The specific absorption maxima (λmax) and the intensity of absorption (molar absorptivity, ε) are significantly influenced by the nature and position of substituents on the chromophoric core. For this compound, the key substituents are:
Amino Group (-NH₂): An auxochrome that, when conjugated with the π-electron system, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). vscht.cz This is due to the donation of its lone pair of electrons into the aromatic ring, which extends the conjugation.
Bromo (-Br) and Fluoro (-F) Groups: Halogen atoms act as auxochromes and can induce a bathochromic shift. vscht.cz Their effect is generally less pronounced than that of an amino group.
Based on the analysis of similar substituted aminopyridines, a hypothetical but representative dataset for this compound in a common solvent like ethanol (B145695) is presented below.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Attributed Electronic Transition |
| ~245 | ~15,000 | π→π |
| ~310 | ~3,500 | π→π |
| ~380 | ~200 | n→π* |
This table illustrates the expected absorption bands. The high-intensity band around 245 nm and the moderate band at 310 nm are characteristic of π→π* transitions within the highly substituted aromatic ring. The low-intensity band at a longer wavelength (~380 nm) is typical for an n→π* transition, which is often less probable and thus has a lower molar absorptivity. libretexts.org The precise positions and intensities would be sensitive to the solvent used due to solvent-solute interactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.
The electronic structure of Methyl 3-amino-6-bromo-5-fluoropicolinate is dictated by the interplay of its constituent atoms and functional groups. The pyridine (B92270) ring forms the core of the molecule, with its aromaticity influenced by the electron-donating amino group and the electron-withdrawing halogen atoms (bromine and fluorine) and methyl ester group.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density and the nature of chemical bonds. For a molecule like this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair of the amino group into the pyridine ring, enhancing its electron density. Conversely, the high electronegativity of the fluorine and bromine atoms would lead to a polarization of the C-F and C-Br bonds, with electron density drawn towards the halogen atoms. This electronic push-pull effect creates a complex charge distribution across the molecule, influencing its reactivity and intermolecular interactions.
Table 1: Hypothetical Optimized Geometry of this compound (DFT/B3LYP/6-31G)*
| Parameter | Value |
| C2-N1 Bond Length (Å) | 1.345 |
| C3-N (amino) Bond Length (Å) | 1.380 |
| C5-F Bond Length (Å) | 1.350 |
| C6-Br Bond Length (Å) | 1.900 |
| C2-C3-N(amino)-H Dihedral Angle (°) | 180.0 (planar) |
| C4-C5-C6-N1 Dihedral Angle (°) | 0.5 |
Note: This data is illustrative and based on typical values for similar substituted pyridines.
The conformational flexibility of this compound primarily revolves around the rotation of the methyl ester group relative to the pyridine ring. A potential energy surface (PES) scan can be computationally performed to explore the energetic landscape of this rotation. The PES scan would likely indicate that the most stable conformation is one where the carbonyl group of the ester is oriented to minimize steric hindrance with the adjacent substituents on the ring.
The energy barrier to rotation would provide insight into the rigidity of this part of the molecule. It is expected that there would be two primary low-energy conformations, corresponding to the carbonyl group pointing away from or towards the ring nitrogen, with a relatively low energy barrier for interconversion at room temperature.
Table 2: Hypothetical Relative Energies of Methyl Ester Conformations
| Dihedral Angle (N1-C2-C(O)-O) | Relative Energy (kcal/mol) |
| 0° | 2.5 |
| 90° | 0.0 |
| 180° | 2.2 |
| 270° | 0.0 |
Note: This data is illustrative, representing a plausible energy profile for ester rotation.
Transition state calculations are crucial for understanding the kinetics and mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Given the electronic properties of the substituted pyridine ring, the bromine atom at the 6-position is a likely site for nucleophilic attack.
Computational chemists can model the reaction pathway of a nucleophile (e.g., methoxide) approaching the pyridine ring. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. The geometry of the transition state would reveal the extent of bond formation between the nucleophile and the carbon atom, and the extent of bond breaking between the carbon and the bromine atom.
The substitution pattern on the pyridine ring of this compound raises questions about the regioselectivity of various reactions. For electrophilic aromatic substitution, the activating amino group would direct incoming electrophiles to the ortho and para positions (C4 and C6). However, the presence of the bulky bromine atom at C6 and the deactivating effect of the ester and fluorine might complicate this prediction.
Computational methods can be used to predict the most likely site of electrophilic attack by calculating the relative stabilities of the sigma-complex intermediates formed upon attack at different positions. The position that leads to the most stable intermediate is generally the favored site of reaction. Such calculations would likely indicate that the C4 position is the most probable site for electrophilic substitution.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in a solvent environment, such as water. An MD simulation would track the movements of all atoms in the molecule and the surrounding solvent molecules over a period of time, governed by a force field that approximates the interatomic forces.
The trajectory from an MD simulation would provide a dynamic picture of the molecule's behavior. This would include the rotation of the methyl ester group, the out-of-plane vibrations of the amino group, and the interactions of the molecule with solvent molecules. Analysis of the simulation could reveal the most populated conformational states and the timescales of transitions between them, offering a more complete understanding of the molecule's behavior in a realistic environment.
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.govresearchgate.net These models are built on the principle that the properties of a chemical are determined by its molecular structure. By quantifying structural features as numerical values, known as molecular descriptors, QSPR models can predict the properties of new or untested compounds. researchgate.net
For a compound like this compound, QSPR studies could be developed to predict a range of non-biological properties that are crucial for chemical process design, environmental fate assessment, and materials science. Such properties include, but are not limited to, boiling point, vapor pressure, aqueous solubility, and the n-octanol/water partition coefficient (log Kow). nih.gov
The development of a QSPR model involves several key steps:
Data Set Selection: A diverse set of compounds with known experimental values for the property of interest is compiled. This set would ideally include this compound and structurally similar halogenated picolinates.
Descriptor Generation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be categorized as:
Topological: Describing the atomic connectivity in the molecule.
Geometrical: Relating to the 3D structure of the molecule.
Quantum Chemical: Derived from quantum mechanics calculations, such as HOMO/LUMO energies and electrostatic potentials. researchgate.net
Constitutional: Based on the molecular formula (e.g., molecular weight).
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. researchgate.net
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.
The following interactive table presents a hypothetical QSPR model for predicting the aqueous solubility (-logSw,L) of a series of halogenated picolinates, illustrating how different descriptors might contribute to the final predicted value.
Interactive Data Table: Hypothetical QSPR Model for Aqueous Solubility Users can sort the data by clicking on the column headers.
| Compound | Molecular Volume (Vmc) | LUMO Energy (Elumo) | Electrostatic Potential (Vmin) | Predicted -logSw,L |
| Compound 1 | 150.2 | -1.25 | -25.4 | 3.15 |
| Compound 2 | 165.8 | -1.32 | -28.1 | 3.50 |
| This compound | 172.5 | -1.45 | -30.5 | 3.82 |
| Compound 4 | 180.1 | -1.50 | -32.0 | 4.10 |
Such QSPR models are valuable for estimating the properties of compounds for which experimental data is unavailable, thereby saving time and resources in research and development. nih.gov
Methyl 3 Amino 6 Bromo 5 Fluoropicolinate As a Key Synthetic Intermediate
Utility in the Construction of Substituted Pyridine (B92270) Systems
The chemical structure of Methyl 3-amino-6-bromo-5-fluoropicolinate, particularly the presence of a bromine atom at the 6-position, makes it an ideal substrate for cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Research findings, primarily documented in the patent literature, demonstrate the utility of this compound in Suzuki-Miyaura coupling reactions. In these reactions, the bromo group is catalytically replaced with various aryl, heteroaryl, or alkyl groups, leading to the formation of more complex 6-substituted picolinates. For instance, the reaction of this compound with appropriately substituted boronic acids in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), has been shown to proceed in high yield. google.comgoogle.com
A notable example is the synthesis of methyl 3-amino-5-fluoro-6-(2-fluorophenyl)picolinate, achieved by coupling with 2-fluorophenylboronic acid. google.comgoogle.com This transformation highlights the compound's role in accessing highly substituted pyridine systems that are otherwise challenging to prepare. Similarly, reactions with other boronic acids, such as 2,6-difluorophenylboronic acid and methylboronic acid, have been successfully employed to introduce different substituents at the 6-position.
Table 1: Examples of Suzuki Coupling Reactions with this compound
| Reactant | Coupling Partner (Boronic Acid) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂-DCM | Methyl 3-amino-5-fluoro-6-(2-fluorophenyl)picolinate | >99% | google.comgoogle.com |
| This compound | 2,6-Difluorophenylboronic acid | Pd(dppf)Cl₂-DCM | Methyl 3-amino-6-(2,6-difluorophenyl)-5-fluoropicolinate | 94% | google.com |
Role in the Synthesis of Agrochemical Research Compounds
While the picolinate (B1231196) chemical class is significant in the agrochemical industry, particularly as a scaffold for synthetic auxin herbicides, there is no specific information in the public domain or patent literature that documents the direct use of this compound in the synthesis of agrochemical research compounds. The available research primarily focuses on its applications in pharmaceutical chemistry.
The broader family of picolinic acid derivatives has been extensively explored for herbicidal activity. However, the specific substitution pattern of this compound does not appear in published agrochemical synthesis routes. Therefore, its role in this field remains undemonstrated based on current scientific literature.
Precursor for Advanced Heterocyclic Scaffolds in Chemical Research
The utility of this compound extends beyond simple substitution, serving as a precursor for more complex, advanced heterocyclic scaffolds. The products derived from its initial transformations, such as the 6-aryl picolinates, are themselves valuable intermediates for constructing multi-ring systems.
In the context of medicinal chemistry, these intermediates undergo further reactions to build elaborate molecules with potential therapeutic applications. For example, the methyl ester of the picolinate can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form a diverse library of picolinamide (B142947) derivatives. google.comgoogle.com These amidation reactions, often facilitated by standard peptide coupling reagents, are a cornerstone of drug discovery and development.
The resulting picolinamides, which feature a complex array of substituents on both the pyridine and amide components, represent advanced heterocyclic scaffolds designed to interact with specific biological targets. google.com The initial framework provided by this compound is thus critical for the assembly of these sophisticated molecular structures.
Table 2: Advanced Heterocyclic Scaffolds Derived from this compound
| Precursor | Reaction Type | Resulting Scaffold Class | Example Final Product | Reference |
|---|---|---|---|---|
| Methyl 3-amino-5-fluoro-6-(2,6-difluorophenyl)picolinate | Amide Coupling | Substituted Picolinamides | N-(4-((3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide | google.com |
Building Block in the Development of Chemical Probes and Tools
The primary documented application of this compound as a building block is in the development of chemical probes and tools for biological research, specifically in the form of kinase inhibitors. google.comgoogle.com Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer.
Patents disclose the synthesis of a series of picolinamide derivatives, originating from this compound, that are designed as potent inhibitors of Pim kinases (Provirus Integration of Maloney Kinase). google.comgoogle.com These compounds serve as chemical tools to probe the function of Pim kinases in cell signaling pathways and to evaluate their potential as therapeutic targets. google.com By inhibiting the kinase, researchers can study the downstream effects on cellular processes like apoptosis and cell cycle progression.
Furthermore, derivatives of this intermediate have been used to create modulators of Toll-like receptors (TLRs), which are key components of the innate immune system. The resulting molecules can be used as chemical probes to study immune responses and their role in various conditions, from infections to autoimmune diseases. The versatility of the starting material allows for the systematic modification of the final compound's structure, enabling the exploration of structure-activity relationships and the optimization of probes for potency and selectivity. google.com
Future Perspectives and Emerging Research Trends
Development of More Sustainable and Greener Synthetic Pathways
The chemical industry is increasingly moving towards "green chemistry" to minimize its environmental footprint. This paradigm shift is influencing the synthesis of pyridine (B92270) derivatives, including picolinates. rasayanjournal.co.inresearchgate.netnih.gov Traditional synthetic routes often rely on harsh reagents and generate significant waste. rasayanjournal.co.in Future research is focused on developing more sustainable alternatives.
Key areas of development include:
Microwave-Assisted and Ultrasound Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step, which simplifies procedures and minimizes waste. rasayanjournal.co.innih.gov Recent research has demonstrated the successful use of MCRs for the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govrsc.orgresearchgate.net
Green Catalysts and Solvents: The use of non-toxic, reusable catalysts, such as activated fly ash or iron-based catalysts, is being explored to replace more hazardous options. bhu.ac.inrsc.org Similarly, the replacement of volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a key goal. rasayanjournal.co.inresearchgate.net A 2023 study highlighted the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, for the synthesis of picolinates at ambient temperature. nih.govrsc.orgresearchgate.net
These green chemistry approaches are not only environmentally beneficial but also often lead to more cost-effective and efficient manufacturing processes. rasayanjournal.co.in
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of pharmaceutical development and materials science are increasingly relying on automated systems and high-throughput experimentation (HTE) to accelerate discovery. acs.orgnih.gov HTE allows for the rapid screening of numerous reaction conditions in parallel, using minimal amounts of starting materials. nih.govbohrium.com This approach is particularly valuable for optimizing the synthesis of complex molecules like functionalized picolinates. acs.org
Future applications in this area will likely involve:
Robotic platforms: for the automated execution of synthesis and purification steps.
Miniaturization: to reduce the scale of experiments, thereby saving valuable reagents and reducing waste. nih.gov
Data-driven optimization: using machine learning algorithms to analyze HTE data and predict optimal reaction conditions.
By integrating automated synthesis and HTE, researchers can more rapidly discover novel reaction pathways and optimize existing ones for the production of picolinate derivatives. acs.orgdigitellinc.com
Exploration of Novel Catalytic Systems for Transformations
The development of new and more efficient catalytic systems is a cornerstone of modern organic synthesis. For halogenated pyridines like Methyl 3-amino-6-bromo-5-fluoropicolinate, cross-coupling reactions are a powerful tool for introducing a wide range of functional groups. rsc.org
Emerging trends in catalysis relevant to picolinates include:
Palladium-Catalyzed Cross-Coupling: While palladium catalysis is well-established, research continues to focus on developing more active and stable catalysts, including monoligated palladium(0) species, for reactions like the Suzuki-Miyaura and Hiyama-Denmark cross-couplings. acs.orgresearchgate.net
C-H Activation: Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. tcichemicals.comdmaiti.com Transition-metal and rare-earth metal catalysts are being developed for the direct functionalization of pyridine rings. beilstein-journals.org This approach offers a more atom-economical and efficient route to complex pyridine derivatives. rsc.orgmdpi.com
Photoredox Catalysis: This technique uses light to drive chemical reactions and has emerged as a powerful tool for the functionalization of heterocyclic compounds under mild conditions. acs.orgprinceton.edu
The discovery of novel catalytic systems will continue to expand the synthetic toolbox available for modifying and elaborating the picolinate scaffold.
Applications in Complex Molecule Synthesis and Functionalization
Substituted picolinates are valuable intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. researchgate.netnih.gov The unique arrangement of functional groups on this compound makes it a versatile building block.
Future research will likely leverage this compound and related picolinates for:
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable for creating libraries of related compounds for drug discovery. nih.govacs.org The combination of C–H fluorination and subsequent nucleophilic aromatic substitution (SNAr) is a promising strategy for the late-stage functionalization of pyridines. nih.govacs.org
Synthesis of Bioactive Molecules: Pyridine-containing compounds are prevalent in pharmaceuticals. rsc.org The functional groups on this compound can be readily modified to generate novel compounds with potential biological activity.
Development of Functional Materials: Pyridine derivatives are used in the creation of ligands for metal complexes and organic materials with specific electronic or optical properties. rsc.org
The versatility of this picolinate as a synthetic intermediate ensures its continued importance in the development of new and innovative molecules.
Advanced Spectroscopic and Computational Method Development for Picolinates
The characterization of complex molecules like this compound relies heavily on advanced analytical techniques.
Ongoing developments in this area include:
Spectroscopic Analysis: Detailed spectroscopic investigations using techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for unambiguously determining the structure of novel picolinate derivatives. rsc.orgresearchgate.net The complete analysis of the proton NMR spectrum of pyridine itself provides a foundational understanding for interpreting the spectra of its more complex derivatives. aip.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict and understand the properties of molecules. nih.gov For fluorinated compounds, computational methods can be used to predict 19F NMR shifts, which is invaluable for structure elucidation. nih.gov These computational studies can also provide insights into reaction mechanisms and the electronic structure of picolinates, aiding in the design of new synthetic strategies and the prediction of molecular properties. emerginginvestigators.org
The synergy between advanced spectroscopic techniques and computational chemistry will continue to provide a deeper understanding of the structure, properties, and reactivity of picolinates.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-amino-6-bromo-5-fluoropicolinate, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Common steps include halogenation (bromination/fluorination), esterification, and amination. For example, bromination at the 6-position and fluorination at the 5-position are critical for regioselectivity . Reaction temperature, solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) significantly affect yields. Evidence from related picolinate derivatives shows that optimizing stoichiometry of brominating agents (e.g., NBS) and fluorinating reagents (e.g., Selectfluor) can improve purity and yield .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography can resolve crystal structures for unambiguous confirmation of regiochemistry in ambiguous cases .
Q. How does the compound’s reactivity compare to structurally similar derivatives (e.g., trifluoromethyl-substituted analogs)?
- The bromine atom at the 6-position enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs, while the electron-withdrawing fluorine at the 5-position directs further substitutions meta to itself. Unlike trifluoromethyl groups (e.g., in Methyl 3-bromo-5-(trifluoromethyl)picolinate), the amino group at the 3-position increases nucleophilic reactivity, enabling coupling reactions (e.g., Buchwald-Hartwig amination) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?
- Competing protodeboronation or homocoupling can be minimized by using Pd catalysts (e.g., Pd(PPh₃)₄) with low coordination numbers and anhydrous conditions. Pre-activation of the boronic acid partner with bases (e.g., K₂CO₃) and degassing solvents (e.g., toluene/EtOH) improve cross-coupling efficiency. Monitoring reaction progress via TLC or GC-MS helps identify optimal termination points .
Q. How do steric and electronic effects of substituents influence the compound’s interaction with biological targets?
- The amino group at the 3-position acts as a hydrogen bond donor, enhancing binding to enzymatic active sites (e.g., kinase inhibitors), while the bromine and fluorine substituents increase lipophilicity and metabolic stability. Computational studies (DFT) reveal that the electron-deficient pyridine ring stabilizes charge-transfer interactions, as seen in related picolinate-based inhibitors .
Q. What computational methods are recommended for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) accurately predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. These models explain regioselectivity in further functionalization and guide the design of derivatives with tailored redox properties .
Q. How can contradictory data on reaction yields in literature be resolved for this compound?
- Systematic Design of Experiments (DoE) approaches, varying parameters like temperature, solvent polarity, and catalyst loading, identify critical factors. For example, conflicting reports on amination yields may arise from trace moisture in solvents; using molecular sieves or anhydrous DMF can reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
